molecular formula C19H26N2O4S3 B11408525 1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-3,5-dimethylpiperidine

1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-3,5-dimethylpiperidine

Cat. No.: B11408525
M. Wt: 442.6 g/mol
InChI Key: OVBCCBRTWGXTLH-UHFFFAOYSA-N
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Description

1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the complex multi-step synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • Sulfathiazole : An antimicrobial drug with a thiazole ring.
  • Ritonavir : An antiretroviral drug containing a thiazole moiety.

Uniqueness

1-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine is unique due to its combination of ethanesulfonyl and methylbenzenesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H26N2O4S3

Molecular Weight

442.6 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole

InChI

InChI=1S/C19H26N2O4S3/c1-5-27(22,23)19-20-17(28(24,25)16-8-6-13(2)7-9-16)18(26-19)21-11-14(3)10-15(4)12-21/h6-9,14-15H,5,10-12H2,1-4H3

InChI Key

OVBCCBRTWGXTLH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CC(CC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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